Fucosterol

説明

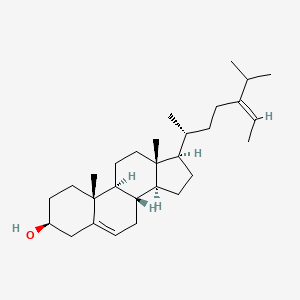

Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.

(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.

作用機序

Target of Action

Fucosterol, also known as Fucosterin or trans-24-Ethylidenecholesterol, is a unique bioactive component found in marine brown algae . It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways . These targets include tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These targets are intimately associated with neuronal survival, immune response, and inflammation .

Mode of Action

This compound interacts with its targets, leading to changes in cellular pathways. The molecular simulation study further verified that this compound exhibited a significant binding affinity to some of the vital targets, including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1), which are the crucial regulators of molecular and cellular processes associated with neurodegenerative disorders (NDD) .

Biochemical Pathways

This compound affects various biochemical pathways, including TNF, MAPK, PI3K/Akt, neurotrophin, and TLR signaling pathways . These pathways are intimately associated with neuronal survival, immune response, and inflammation . The active components of this compound are engaged in fatty liver disease, cancer pathways, and other signaling pathways, which could prove beneficial for the management of hepatocellular carcinoma (HCC) .

Pharmacokinetics

It is known that the bioavailability of phytosterols, a group of compounds to which this compound belongs, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to have several medicinal properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects . In the context of cancer, particularly HCC, this compound’s action has been clarified using network pharmacology and docking study techniques .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is worth noting that this compound is derived from marine brown algae, suggesting that its production and efficacy might be influenced by marine environmental conditions .

生化学分析

Biochemical Properties

Fucosterol interacts with various enzymes, proteins, and other biomolecules. It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways, including tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These interactions are intimately associated with neuronal survival, immune response, and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular lipid accumulation in 3T3-L1 adipocytes . This compound’s mechanism of action towards hepatocellular cancer has been clarified using network pharmacology and docking study techniques . It also exhibits potential anticancer bioactive properties against hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It downregulates insulin-triggered PI3K/Akt, and ERK pathways . It subsequently decreases the expression of adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1 . Moreover, this compound enhances SirT1 expression while decreasing phospho-FoxO1 expression, resulting in the activation of FoxO1 .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It significantly reduced intracellular lipid accumulation of 3T3-L1 adipocytes at concentrations of 25 and 50 μm .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively studied, it has been found to exhibit low toxicity in animal cell lines, human cell lines, and animals .

Metabolic Pathways

This compound is involved in the mevalonic acid (MVA) pathway, which is the only route for biosynthesis of IPP, the building block for lanosterol, which is then metabolized into cholesterol in animals and ergosterol in fungi .

Transport and Distribution

It is known that this compound targets various proteins of cellular pathways, which suggests it may be widely distributed within cells .

Subcellular Localization

Given its wide range of interactions with cellular proteins and pathways, it is likely that this compound is present in various subcellular compartments .

生物活性

Fucosterol, a sterol primarily derived from brown algae, has gained attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and neuroprotection. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various health conditions, and potential therapeutic applications.

Overview of this compound

This compound (24-ethylidene cholesterol) is a bioactive compound found in marine algae such as Sargassum and Fucus. It exhibits a range of biological activities including anticancer, anti-inflammatory, immunomodulatory, and antioxidant properties. The compound's structure allows it to interact with various cellular pathways, making it a subject of interest for therapeutic development.

Anticancer Properties

This compound has demonstrated significant anticancer effects across multiple cancer cell lines. Key studies include:

- Non-Small Cell Lung Cancer (NSCLC) : Research indicated that this compound targets the GRB2 protein, activating the Raf/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and apoptosis regulation. The study utilized network pharmacology to identify candidate targets and pathways involved in this compound's action against NSCLC .

- Cervical Cancer (HeLa Cells) : this compound exhibited selective growth inhibition in HeLa cells by inducing apoptosis through reactive oxygen species (ROS) generation. It also caused cell cycle arrest at the G2/M checkpoint and inhibited migration by downregulating key proteins in the PI3K/Akt/mTOR pathway .

- General Antitumor Activity : A systematic review identified this compound's potential across various cancer types, emphasizing its low toxicity and promising efficacy in preclinical models .

This compound's biological activity is mediated through several mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells via ROS-mediated pathways. In HeLa cells, apoptosis rates increased significantly with higher concentrations of this compound .

- Cell Cycle Regulation : The compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth .

- Anti-inflammatory Effects : this compound has shown protective effects against particulate matter-induced inflammation in macrophages by reducing nitric oxide production and enhancing cell viability .

- Neuroprotective Effects : Studies have indicated that this compound can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant and anticonvulsant properties .

Safety and Toxicity

Research indicates that this compound exhibits low toxicity levels across various studies involving animal models and human cell lines. However, comprehensive clinical safety data are still lacking, necessitating further investigation before widespread application in nutraceuticals or pharmaceuticals .

Summary of Research Findings

科学的研究の応用

Anticancer Properties

Fucosterol has demonstrated promising anticancer effects, particularly against various types of cancer. Research indicates its potential in treating non-small cell lung cancer (NSCLC), where it targets specific molecular pathways.

- Mechanism of Action : this compound inhibits the progression of NSCLC by targeting the GRB2 protein, which is involved in the Raf/MEK/ERK signaling pathway. This pathway plays a crucial role in cell proliferation and survival. The study utilized network pharmacology and molecular docking to identify candidate targets and elucidate the underlying mechanisms .

-

Case Studies :

- Cervical Cancer : this compound has been reported to exhibit anti-cervical cancer properties, contributing to apoptosis in cervical cancer cell lines .

- Colorectal Cancer : Studies have shown that this compound can inhibit the growth of colorectal cancer cells, further supporting its role as a potential chemotherapeutic agent .

Metabolic Disorders

This compound has been recognized for its beneficial effects on metabolic health, particularly concerning cholesterol regulation and diabetes management.

- Cholesterol Homeostasis : As a selective liver X receptor modulator, this compound regulates genes involved in cholesterol metabolism. This action helps maintain lipid homeostasis in macrophages and hepatocytes .

- Antidiabetic Effects : this compound has shown promise in improving insulin sensitivity and reducing blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent for managing diabetes .

Antioxidant and Anti-inflammatory Activities

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress-related diseases.

- Oxidative Stress Reduction : Its antioxidant capacity helps mitigate cellular damage caused by free radicals. This property is crucial in preventing chronic diseases associated with oxidative stress .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation markers, making it a candidate for treating inflammatory conditions such as arthritis .

Neuroprotective Effects

Research indicates that this compound may also provide neuroprotective benefits.

- Mechanism : It has been suggested that this compound can inhibit neuroinflammation and promote neuronal survival through modulation of specific signaling pathways .

- Potential Applications : These properties position this compound as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Hepatoprotective Effects

This compound has been studied for its protective effects on liver health.

- Liver Protection : It exhibits hepatoprotective properties by reducing liver enzyme levels and protecting against liver damage induced by toxins or drugs .

Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens.

- Fungal Inhibition : It has shown effectiveness against several fungal strains, indicating potential applications in treating fungal infections .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Targets signaling pathways (e.g., GRB2) | Inhibits growth of NSCLC, cervical, and colorectal cancers |

| Metabolic Disorders | Modulates liver X receptors for cholesterol regulation | Improves insulin sensitivity; reduces blood glucose |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress; protects against cellular damage |

| Anti-inflammatory | Reduces inflammation markers | Potential treatment for arthritis |

| Neuroprotective | Inhibits neuroinflammation | May protect against neurodegenerative diseases |

| Hepatoprotective | Protects liver cells from damage | Reduces liver enzyme levels |

| Antimicrobial | Inhibits growth of fungi | Effective against various fungal strains |

特性

CAS番号 |

17605-67-3 |

|---|---|

分子式 |

C29H48O |

分子量 |

412.7 g/mol |

IUPAC名 |

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1 |

InChIキー |

OSELKOCHBMDKEJ-ZMRGBFEOSA-N |

SMILES |

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C |

異性体SMILES |

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

正規SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

外観 |

Solid powder |

melting_point |

124 °C |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fucosterol exert its anti-cancer effects?

A1: this compound has been shown to inhibit the growth of various cancer cell lines, including human ovarian cancer cells []. Its anti-cancer effects are attributed to multiple mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum stress [], and inhibition of cell proliferation and cell cycle progression [].

Q2: Does this compound influence cholesterol metabolism?

A2: Yes, this compound has shown hypocholesterolemic activity []. It acts as a dual-Liver X Receptor (LXR) agonist, regulating the expression of genes involved in cholesterol homeostasis []. For example, it upregulates ABCA1, ABCG1, and ApoE in macrophages, promoting reverse cholesterol transport [].

Q3: What is the role of this compound in neuroprotection?

A3: this compound displays neuroprotective effects, particularly against soluble amyloid beta peptide (sAβ)-induced toxicity []. It attenuates sAβ-induced neuronal death and downregulates glucose-regulated protein 78 (GRP78) expression via activation of the tyrosine receptor kinase B-mediated ERK1/2 signaling pathway [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H48O and its molecular weight is 412.65 g/mol.

Q5: What spectroscopic techniques are used to identify this compound?

A5: this compound can be identified using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. These methods provide detailed structural information about the molecule.

Q6: How is this compound typically quantified in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify this compound in biological samples [, ]. This method provides high sensitivity and selectivity for the analysis of this compound.

Q7: Have there been any efforts to improve the solubility or bioavailability of this compound?

A7: Yes, studies have explored inclusion complexation of this compound with cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin [, ]. These complexes enhance the solubility and dissolution rate of this compound, potentially improving its bioavailability.

Q8: What are the pharmacokinetic properties of this compound?

A8: Research indicates that this compound has poor oral bioavailability []. It is primarily eliminated through fecal excretion, suggesting limited absorption [].

Q9: What in vitro models are used to study the biological activity of this compound?

A9: Various cell lines, including human ovarian cancer cells (e.g., SKOV3 and OVCAR3) [], human colon cancer cells (e.g., HCT-116) [, ], and mouse macrophage cells (e.g., RAW 264.7) [], have been utilized to investigate the anti-cancer, anti-inflammatory, and cholesterol-lowering effects of this compound.

Q10: Have there been any clinical trials investigating the therapeutic potential of this compound?

A10: While preclinical evidence suggests potential therapeutic applications for this compound, there is a lack of clinical trials to date []. Conducting clinical trials is crucial to determining its efficacy and safety in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。